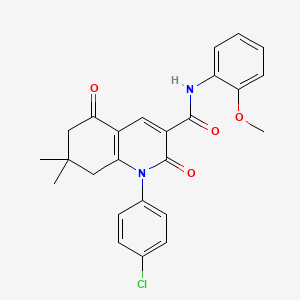![molecular formula C26H27N3O B6018227 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B6018227.png)
4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]propanimidoyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]propanimidoyl}phenol, also known as FP-phenol, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenols and has a molecular weight of 414.56 g/mol.
Mechanism of Action
The mechanism of action of 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]propanimidoyl}phenol is not fully understood. However, it has been suggested that its neuroprotective effects are mediated through the activation of the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. Its anti-inflammatory effects are thought to be mediated through the inhibition of NF-κB signaling, which regulates the expression of pro-inflammatory cytokines. Its anti-cancer effects are thought to be mediated through the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, decrease inflammation, inhibit cell proliferation, induce apoptosis, and regulate the expression of antioxidant and detoxification enzymes. These effects make it a promising candidate for the treatment of various diseases such as neurodegenerative disorders, inflammatory diseases, and cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]propanimidoyl}phenol in lab experiments is its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for the development of new drugs. Another advantage is its relatively low toxicity, which makes it safe for use in lab experiments. However, one limitation is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]propanimidoyl}phenol. One direction is the development of new drugs based on its chemical structure for the treatment of various diseases. Another direction is the investigation of its mechanism of action to better understand its therapeutic potential. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo to assess its safety and efficacy. Finally, its potential use in combination therapy with other drugs should be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]propanimidoyl}phenol involves the reaction between 4-aminophenol and 4-(9H-fluoren-9-yl)-1-piperazinepropanenitrile in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at room temperature, and the product is obtained after purification using column chromatography.
Scientific Research Applications
4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]propanimidoyl}phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. In neuroprotective studies, this compound has been found to protect neurons against oxidative stress and prevent neuronal cell death. In anti-inflammatory studies, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In anti-cancer studies, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells.
properties
IUPAC Name |
4-[(E)-C-ethyl-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O/c1-2-25(19-11-13-20(30)14-12-19)27-29-17-15-28(16-18-29)26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,26,30H,2,15-18H2,1H3/b27-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRONMBYTVPWRR-IMVLJIQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NN1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)/C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-oxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxamide](/img/structure/B6018159.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6018170.png)
![4-[(5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6018178.png)
![4-amino-N-[2-(1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6018182.png)
![N-[3-(benzoylamino)phenyl]-2-naphthamide](/img/structure/B6018185.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6018194.png)
![3-(4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6018198.png)
![potassium {3-[(1-bromo-2-naphthyl)oxy]-2-hydroxypropyl}methylsulfamate](/img/structure/B6018205.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6018206.png)
![2-{2-[(3-ethoxy-4-hydroxybenzylidene)amino]ethyl}isoindolin-1-one](/img/structure/B6018215.png)
acetate](/img/structure/B6018223.png)
![5,5-dimethyl-2-{1-[(2-methylphenyl)amino]propylidene}-1,3-cyclohexanedione](/img/structure/B6018224.png)
![1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide](/img/structure/B6018235.png)